molecular formula C11H13NO4S B12533412 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester CAS No. 18303-03-2

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester

Cat. No.: B12533412
CAS No.: 18303-03-2
M. Wt: 255.29 g/mol
InChI Key: HALDYKDFJGIARW-UHFFFAOYSA-N
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Description

The methyl ester analog has a molecular formula of C₉H₁₁NO₄S, an average mass of 229.25 g/mol, and a logP value indicating moderate lipophilicity .

Properties

CAS No.

18303-03-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

prop-2-enyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H13NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

HALDYKDFJGIARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC=C

Origin of Product

United States

Biological Activity

Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester, also known as a sulfonamide compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₃N₁O₄S
  • Molecular Weight : 273.29 g/mol

This structure features a carbamic acid moiety linked to a 4-methylphenyl sulfonyl group and a propenyl ester, providing unique reactivity patterns that influence its biological activities.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives often stems from their ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that carbamic acid derivatives can inhibit specific enzymes such as lipoxygenase. Inhibition of lipoxygenase is significant as it plays a role in inflammatory processes, making these compounds potential candidates for treating inflammatory diseases like asthma and arthritis .
  • Antimicrobial Properties : Research indicates that certain carbamic acid esters exhibit antimicrobial activity against various pathogens. This is hypothesized to be due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
  • Toxicological Effects : Toxicity studies reveal that high doses of similar compounds can lead to adverse effects such as histopathological changes in vital organs. For instance, compounds in this class have been associated with liver and reproductive toxicity in animal models .

Case Study 1: Enzyme Inhibition

A study investigated the effects of carbamic acid derivatives on lipoxygenase activity. The results showed that certain derivatives effectively inhibited the enzyme, leading to reduced inflammatory markers in treated animals. This suggests potential therapeutic applications in managing conditions like asthma and cardiovascular diseases .

Case Study 2: Toxicity Assessment

In a chronic toxicity study involving rats, exposure to high doses of carbamic acid derivatives resulted in significant liver damage and reproductive toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be approximately 163 mg/kg body weight per day for males and slightly higher for females. Such findings underline the importance of dosage regulation in therapeutic applications .

Data Table: Summary of Biological Activity

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of lipoxygenase
AntimicrobialEffective against specific bacteria
ToxicityLiver damage at high doses
NOAEL163 mg/kg bw/day (males)

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition
    • Mechanism : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression. HDACs are involved in various cellular processes, including cell cycle regulation and apoptosis.
    • Case Study : Research has shown that carbamic acid derivatives can inhibit HDAC activity in cancer cells, leading to reduced cell proliferation and increased apoptosis. A study demonstrated that the compound effectively inhibited HDACs in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Activity
    • Mechanism : The sulfonamide moiety enhances the compound's ability to interact with bacterial enzymes, disrupting their function.
    • Case Study : In vitro studies reported minimum inhibitory concentrations (MIC) against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that this compound could be developed into a novel antimicrobial agent .
  • Pharmaceutical Development
    • Applications : The compound is being explored for its anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for treating inflammatory diseases.
    • Case Study : A study highlighted its effectiveness in reducing inflammation markers in animal models, paving the way for further clinical trials aimed at evaluating its therapeutic potential .

Chemical Properties and Mechanism of Action

  • Chemical Structure : The compound contains a carbamate functional group linked to a sulfonamide moiety and an allyl group (2-propenyl), which contributes to its unique reactivity.
  • Mode of Action : Upon binding to target proteins, the compound modifies their activity through competitive inhibition or allosteric modulation. This interaction alters downstream signaling pathways critical for cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester is essential for evaluating its bioavailability and therapeutic efficacy:

  • Absorption : Moderate absorption due to its lipophilic nature.
  • Distribution : Likely to distribute widely in biological tissues owing to its chemical structure.
  • Metabolism : Predominantly undergoes hydrolysis of the carbamate group followed by conjugation reactions.
  • Excretion : Renal excretion is expected as the primary route of elimination .

Comparison with Similar Compounds

Methyl vs. 2-Propenyl Ester Derivatives

Property Methyl Ester 2-Propenyl Ester (Inferred)
Molecular Formula C₉H₁₁NO₄S C₁₀H₁₃NO₄S
Molecular Weight 229.25 g/mol ~256–270 g/mol
Lipophilicity (logP) Moderate (log k ~2.5–3.0) Higher (log k ~3.5–4.0)
Reactivity Stable; hydrolyzes slowly Potentially more reactive due to allyl group (e.g., radical or Michael addition reactions)
Bioactivity Limited data; used as synthetic intermediate Allyl carbamates show strong physostigmine-like activity (e.g., intestinal peristalsis stimulation)

Substituent Effects: Sulfonyl vs. Aminosulfonyl Groups

The 2-propenyl ester of carbamic acid with a tosyl group (4-methylphenylsulfonyl) differs from Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (CAS 153028-12-7, ) in the substituent’s electronic and steric properties:

  • Tosyl Group (4-methylphenylsulfonyl) : Electron-withdrawing, hydrophobic, and bulky. Enhances stability against hydrolysis compared to smaller substituents .

Pharmacological Activity Compared to Other Carbamates

  • Allyl Carbamates : highlights that allyl carbamates (e.g., methylphenyl-carbamic esters) exhibit strong physostigmine-like activity , including miotic effects and intestinal peristalsis stimulation. The allyl group may enhance binding to acetylcholinesterase compared to methyl esters .
  • Quaternary Ammonium Derivatives : Compounds like 3-oxyphenyl-trimethylammonium methylsulfate carbamates show higher activity than tertiary analogs, suggesting that the sulfonyl group in the target compound may stabilize interactions with biological targets .

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